N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13318027
InChI: InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14)
SMILES: CC1=CC(=NN1CCC(=NO)N)C(F)(F)F
Molecular Formula: C8H11F3N4O
Molecular Weight: 236.19 g/mol

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide

CAS No.:

Cat. No.: VC13318027

Molecular Formula: C8H11F3N4O

Molecular Weight: 236.19 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide -

Specification

Molecular Formula C8H11F3N4O
Molecular Weight 236.19 g/mol
IUPAC Name N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
Standard InChI InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14)
Standard InChI Key LTFYWOXFTARCKJ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NN1CC/C(=N\O)/N)C(F)(F)F
SMILES CC1=CC(=NN1CCC(=NO)N)C(F)(F)F
Canonical SMILES CC1=CC(=NN1CCC(=NO)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name of the compound is N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide. Its structure comprises a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 5-position with a methyl (-CH₃) group. A propanimidamide chain, terminating in a hydroxylamine (-NHOH) group, is attached to the pyrazole’s 1-position . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amidine moiety offers hydrogen-bonding capabilities critical for molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1006353-07-6
Molecular FormulaC₈H₁₁F₃N₄O
Molecular Weight236.19 g/mol
Boiling Point361.8±52.0 °C at 760 mmHg
Density1.5±0.1 g/cm³
Canonical SMILESCC1=CC(=NN1CCC(=NO)N)C(F)(F)F

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols for N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide are scarce in open literature, its structure suggests a multi-step approach:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions to introduce the trifluoromethyl and methyl groups .

  • Side-Chain Attachment: Alkylation or nucleophilic substitution to attach the propanimidamide moiety to the pyrazole’s 1-position .

  • Hydroxylamine Introduction: Oxidation or functional group interconversion to install the N-hydroxyamidine group .

Industrial-scale production likely employs continuous flow reactors and catalytic systems to optimize yield and purity, though specific methodologies remain proprietary .

Purification and Characterization

Purification techniques such as column chromatography or recrystallization are standard. Analytical methods include HPLC for purity assessment (≥95% ) and spectroscopic tools (FT-IR, NMR) for structural confirmation.

Applications in Scientific Research

Pharmaceutical Chemistry

The compound’s amidine group acts as a bioisostere for carboxylic acids, enhancing bioavailability. Its trifluoromethylpyrazole moiety is prevalent in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, structurally similar compounds inhibit adenylyl cyclase 1 (AC1), a target in chronic pain management . While direct evidence for this compound’s activity is lacking, its scaffold aligns with pharmacophores known to interfere with cAMP signaling pathways .

Agrochemical Development

Trifluoromethylpyrazoles are key in herbicide and pesticide design. The compound’s stability under environmental conditions makes it a candidate for further study in crop protection agents, though no field trials have been reported .

Material Science

In polymer chemistry, the trifluoromethyl group improves thermal stability and solvent resistance. Potential applications include fluorinated coatings or membranes, though research in this area is nascent .

Biological Activity and Mechanism

Enzyme Inhibition

Pyrazole derivatives often target enzymes involved in inflammation and proliferation. Molecular docking studies suggest that the trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets, while the amidine group participates in hydrogen bonding . For instance, related compounds inhibit p21-activated kinases (PAKs), which regulate cell motility and apoptosis .

Comparative Analysis with Analogues

Table 2: Comparison with Related Pyrazole Derivatives

Compound NameMolecular FormulaKey FeaturesApplications
N'-Hydroxy-2-methyl-3-[5-methyl-3...C₉H₁₃F₃N₄OMethyl branch enhances steric bulkPain management candidates
3-(1H-Pyrazol-4-yl)propan-1-olC₆H₁₀N₂OLacks trifluoromethyl groupSolvent additive
4-(3-Hydroxypropyl)-3-CF₃-1H-pyrazoleC₇H₉F₃N₂OShorter chain reduces bioavailabilityEnzyme inhibition studies

The inclusion of both methyl and trifluoromethyl groups in N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide distinguishes it from simpler pyrazoles, offering balanced lipophilicity and reactivity .

Future Directions and Challenges

Research Gaps

  • In Vivo Studies: Efficacy and toxicity profiles in animal models are needed.

  • Synthetic Optimization: Greener methodologies to reduce reliance on hazardous reagents.

  • Target Identification: High-throughput screening to elucidate molecular targets.

Industrial Collaboration

Partnerships between academic institutions and chemical manufacturers could accelerate scale-up and application testing, particularly in drug discovery pipelines .

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